1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine
Overview
Description
1-(3-Bromo-5-fluorophenyl)-N,N-dimethylmethanamine is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a dimethylmethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine typically involves the following steps:
Starting Material: The synthesis begins with 3-bromo-5-fluoroaniline.
Dimethylation: The aniline group is then dimethylated using formaldehyde and formic acid under reductive amination conditions to yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-5-fluorophenyl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can yield N-oxides or other oxidized derivatives.
Reduction Products: Reduction typically results in the formation of secondary or tertiary amines.
Scientific Research Applications
1-(3-Bromo-5-fluorophenyl)-N,N-dimethylmethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biological studies to understand the interaction of halogenated compounds with biological systems.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: It can modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to altered cellular responses.
Comparison with Similar Compounds
3-Bromo-5-fluoroaniline: A precursor in the synthesis of 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine.
1-(3-Bromo-5-fluorophenyl)pyrrolidine: Another compound with a similar phenyl ring substitution pattern.
3-Bromo-5-fluoroanisole: A related compound with a methoxy group instead of the dimethylmethanamine group.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the dimethylmethanamine group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-12(2)6-7-3-8(10)5-9(11)4-7/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIFWQVMUQTECS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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